6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine hydrochloride
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Overview
Description
6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine hydrochloride is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family This compound is characterized by the presence of bromine and chlorine atoms attached to the imidazo[4,5-b]pyridine core
Mechanism of Action
Target of Action
Imidazo[4,5-b]pyridine derivatives have been evaluated as antagonists of various biological receptors, including angiotensin ii and thromboxane a2 . These receptors play crucial roles in regulating blood pressure and platelet aggregation, respectively.
Mode of Action
It’s known that the compound interacts with its targets through the nitrogen atoms at positions 3 (n3) and 4 (n4) of the imidazo[4,5-b]pyridine skeleton . This interaction can lead to changes in the receptor’s activity, potentially influencing physiological processes such as blood pressure regulation and platelet aggregation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine hydrochloride typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . This intermediate compound is then subjected to halogenation reactions under phase transfer catalysis conditions to introduce the chlorine atom, resulting in the formation of 6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form new heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Scientific Research Applications
6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
- 6-Bromo-3H-imidazo[4,5-b]pyridine
- Imidazo[4,5-c]pyridine derivatives
Uniqueness
6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine hydrochloride is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity compared to other similar compounds
Properties
IUPAC Name |
6-bromo-2-chloro-1H-imidazo[4,5-b]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3.ClH/c7-3-1-4-5(9-2-3)11-6(8)10-4;/h1-2H,(H,9,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOASTHOBMCGLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC(=N2)Cl)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2172494-14-1 |
Source
|
Record name | 6-bromo-2-chloro-3H-imidazo[4,5-b]pyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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